2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4OS/c18-12-4-3-5-13(19)15(12)16(24)21-17(25)23-10-8-22(9-11-23)14-6-1-2-7-20-14/h1-7H,8-11H2,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNHDLUQNXNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The synthesis begins with the preparation of the pyridin-2-ylpiperazine intermediate. This can be achieved by reacting pyridine-2-carboxylic acid with piperazine under suitable conditions, often involving a dehydrating agent like thionyl chloride.
-
Introduction of the Carbothioyl Group: : The next step involves the introduction of the carbothioyl group. This can be done by reacting the piperazine derivative with a thiocarbonyl reagent such as carbon disulfide in the presence of a base like potassium hydroxide.
-
Fluorination of the Benzamide Ring: : The final step is the fluorination of the benzamide ring. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent under controlled conditions to introduce fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the carbothioyl group, converting it to a thiol or thioether under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Research indicates that derivatives of benzamide compounds, including those similar to 2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide, have shown significant anticancer properties. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Study:
A study examining similar compounds demonstrated that they effectively inhibit cancer cell growth through apoptosis induction and cell cycle arrest. The efficacy was measured using various cancer cell lines, showing promising results in vitro .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Research on related pyridine derivatives has indicated their ability to inhibit c-Abl kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease.
Case Study:
In a study involving 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives, compounds were designed to enhance blood-brain barrier permeability while exhibiting lower cytotoxicity compared to existing drugs like nilotinib. This highlights the potential of similar structures like this compound for treating neurological conditions .
Synthesis and Characterization
The synthesis of this compound involves multiple steps:
- Formation of the Piperazine Ring : The initial step involves synthesizing the piperazine derivative.
- Fluorination : Selective introduction of fluorine atoms at the 2 and 6 positions of the benzamide.
- Thioamide Formation : Coupling with thioamide groups to enhance biological activity.
Each step requires precise control over reaction conditions to ensure high yield and purity.
Applications in Drug Development
The compound's diverse biological activities make it a valuable candidate in drug development:
- Targeting Cancer Pathways : Its ability to inhibit specific enzymes involved in tumor growth positions it as a potential therapeutic agent.
- Neurodegenerative Disease Treatment : With its neuroprotective properties, it could serve as a lead compound for developing treatments for diseases like Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide depends on its specific application. In the context of its anti-tubercular activity, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways. The fluorine atoms and the carbothioyl group may play crucial roles in enhancing the compound’s binding affinity and specificity to its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of 2,6-Difluorobenzamide Derivatives
*SOCE: Store-operated calcium entry; PCAF HAT: p300/CBP-associated factor histone acetyltransferase.
Key Findings from Comparative Studies
- Mechanistic Divergence: RO2959 and GSK7975A () share the 2,6-difluorobenzamide core but differ in their heterocyclic substituents. RO2959’s thiazolyl-dihydropyridine group confers specificity for SOCE inhibition in T-cells, while GSK7975A’s trifluoromethylpyrazole enhances potency in CRAC channel blockade . Thiourea moieties are known to enhance hydrogen bonding with enzyme active sites, which may favor kinase or acetyltransferase interactions .
PCAF HAT Inhibition :
- In , benzamide derivatives with long acyl chains (e.g., Compound 17 ) showed superior PCAF HAT inhibition (79% at 100 µM) compared to anthranilic acid (34%). The target compound lacks a long acyl chain but incorporates a rigid pyridinylpiperazine-thiourea group, which may compensate for hydrophobic interactions critical for enzyme binding .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 2,6-difluorobenzoyl chloride with a 4-pyridin-2-ylpiperazine-1-carbothioyl intermediate, analogous to methods in (Pd/C-mediated hydrogenation) and (nitrophenyl-substituted benzamide synthesis). Radiolabeled analogs (e.g., ’s [11C]-benzamide) highlight the feasibility of modifying the core for imaging applications .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability :
- Metabolic Stability :
- The thiourea linkage in the target compound may be susceptible to enzymatic cleavage compared to the more stable amide bonds in RO2959 or L11/L12 . This necessitates prodrug strategies or structural stabilization .
Biological Activity
2,6-Difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized by reacting 2,6-difluorobenzoyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base, followed by thiocarbonylation to introduce the carbothioyl group. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure.
Antitubercular Activity
Recent studies have evaluated the antitubercular properties of similar compounds in the benzamide class. For instance, a series of substituted benzamides exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against tuberculosis.
Inhibition of Monoamine Oxidase (MAO)
Compounds with piperazine moieties have been investigated for their inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A related piperazine derivative demonstrated potent MAO-B inhibition with an IC50 value of 0.013 µM . This suggests that this compound may also exhibit similar neuroprotective properties.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies on similar benzamide derivatives showed varying degrees of cytotoxicity against human cell lines. For instance, certain derivatives were found to be non-toxic at low concentrations (up to 20 µM), indicating a favorable safety profile .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes such as MAO, it could modulate neurotransmitter levels, potentially aiding in neurodegenerative conditions.
- Antimicrobial Activity : Its structural components may enhance membrane permeability or interfere with bacterial metabolic pathways.
- Cell Signaling Modulation : Interaction with various cellular receptors could alter signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Research has highlighted several case studies involving derivatives of benzamides and piperazines:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitubercular | 1.35 - 2.18 | |
| Compound B | MAO-B Inhibitor | 0.013 | |
| Compound C | Cytotoxicity (HEK-293) | Non-toxic at <20 |
These findings suggest that compounds structurally related to this compound possess significant biological activities that warrant further investigation.
Q & A
Q. How can emerging technologies like AI enhance research on this compound?
- Answer: AI-driven platforms (e.g., COMSOL Multiphysics) can simulate reaction kinetics or predict metabolite profiles. Machine learning models trained on PubChem data () optimize synthetic routes and toxicity predictions .
Methodological Tables
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
